1-(3-Chlorobenzoyl)piperidine-3-sulfonyl chloride
Overview
Description
1-(3-Chlorobenzoyl)piperidine-3-sulfonyl chloride, also known as CBPSCl, is a chemical compound that belongs to the sulfonyl chloride group. It has a CAS Number of 1461705-29-2 and a molecular weight of 322.21 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13Cl2NO3S/c13-10-4-1-3-9 (7-10)12 (16)15-6-2-5-11 (8-15)19 (14,17)18/h1,3-4,7,11H,2,5-6,8H2
. This code provides a textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
The molecular weight of this compound is 322.21 .Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial Applications : Compounds synthesized from derivatives similar to "1-(3-Chlorobenzoyl)piperidine-3-sulfonyl chloride" demonstrated significant antimicrobial activities. For instance, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants (Vinaya et al., 2009).
Biological Activity in Alzheimer's Research : Derivatives synthesized for Alzheimer’s disease treatment evaluation indicated enzyme inhibition activity against acetylcholinesterase (AChE), suggesting potential as new drug candidates (Rehman et al., 2018).
Synthetic Applications : Research has explored the use of derivatives in synthetic chemistry, demonstrating their utility in the preparation of complex heterocyclic compounds and other biologically active molecules. For instance, the synthesis of O-substituted derivatives showcased their relevance in creating sulfonamides with potential biological activities (Khalid et al., 2013).
Chemical Synthesis and Characterization
Chemical Synthesis : Innovative approaches in synthesizing derivatives of "this compound" have been documented, including methodologies to create complex molecules with potential antimicrobial and antiviral applications. For example, synthesis methods have been developed for creating new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates (Arnold et al., 2003).
Molecular Docking and Biological Activities : Studies involving molecular docking of synthesized derivatives revealed their biological activities, including antibacterial and α-glucosidase inhibitory activities. This demonstrates the compound's utility in developing treatments for conditions such as type-2 diabetes (Munir et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(3-chlorobenzoyl)piperidine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3S/c13-10-4-1-3-9(7-10)12(16)15-6-2-5-11(8-15)19(14,17)18/h1,3-4,7,11H,2,5-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNXGNNQOMLAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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